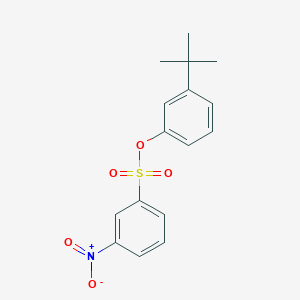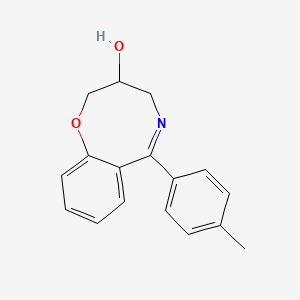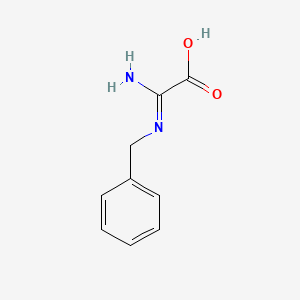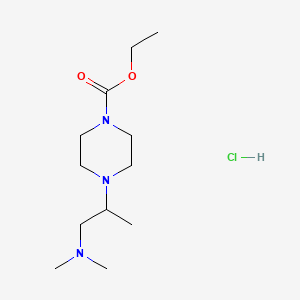![molecular formula C10H22BrN2+ B14695932 Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide CAS No. 33529-04-3](/img/structure/B14695932.png)
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is a quaternary ammonium compound with the molecular formula C10H26N2+2. This compound is known for its unique structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide typically involves the reaction of trimethylamine with a suitable alkyne precursor. The reaction conditions often require a solvent such as acetonitrile or methanol and a catalyst to facilitate the formation of the quaternary ammonium structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new quaternary ammonium salts.
科学的研究の応用
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: This compound is employed in studies involving cell membrane permeability and ion transport.
Industry: It is used in the formulation of certain industrial cleaners and disinfectants.
作用機序
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide involves its interaction with cell membranes and ion channels. The compound’s quaternary ammonium groups facilitate its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in both biological and medical research.
類似化合物との比較
Similar Compounds
- Trimethyl-[4-(2-oxocyclopentyl)but-2-ynyl]azanium
- 3-hydroxy-4-(trimethylazaniumyl)butanoate
- (2EZ)-4-(Trimethylazaniumyl)but-2-enoic Acid Chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is unique due to its specific structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. This structure imparts distinct chemical properties, such as high solubility in water and the ability to form stable quaternary ammonium salts. These properties make it particularly useful in applications requiring strong ionic interactions and membrane permeability studies.
特性
CAS番号 |
33529-04-3 |
|---|---|
分子式 |
C10H22BrN2+ |
分子量 |
250.20 g/mol |
IUPAC名 |
trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide |
InChI |
InChI=1S/C10H22N2.BrH/c1-11(2,3)9-7-8-10-12(4,5)6;/h9-10H2,1-6H3;1H/q+2;/p-1 |
InChIキー |
VNEYIZYLYNGDRU-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC#CC[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)




![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)


![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

